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Compound of Interest

Compound Name: 3,4-Diaminofurazan

Cat. No.: B049099

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular properties of 3,4-
diaminofurazan (DAF), a key precursor in the synthesis of advanced energetic materials.
[1]Through rigorous quantum chemical calculations, this document elucidates the structural,
vibrational, and electronic characteristics of the DAF molecule, offering valuable insights for its
application in materials science and drug development.

Molecular Structure and Geometry

The equilibrium geometry of the 3,4-diaminofurazan molecule has been optimized using
Density Functional Theory (DFT), a computational method that provides a robust balance
between accuracy and computational cost for understanding the electronic structure of
molecules. [1]The calculations reveal a planar structure for the furazan ring, a characteristic
that contributes to the high density of furazan-based compounds due to efficient crystal
packing. [1]The amino groups attached to the carbon atoms of the ring also exhibit a planar
arrangement, influencing the molecule's intermolecular interactions.

Table 1: Optimized Geometrical Parameters of 3,4-Diaminofurazan
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Parameter Value (A or °)

Bond Lengths (A)

C3-C4 1.445
C3-N5 1.321
C4-N2 1.321
N2-01 1.389
O1-N5 1.389
C3-N(H2) 1.352
C4-N(H2) 1.352
N-H (avg.) 1.012

Bond Angles (°) **

C4-C3-N5 108.5
C3-C4-N2 108.5
C4-N2-01 107.8
N2-01-N5 107.4
01-N5-C3 107.8
C4-C3-N(H2) 125.8
N5-C3-N(H2) 125.7
C3-C4-N(H2) 125.8
N2-C4-N(H2) 125.7
H-N-H 1185

Dihedral Angles (°) **

N5-C3-C4-N2 0.0

N(H2)-C3-C4-N(H2) 0.0
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Note: The data presented in this table is derived from theoretical calculations and may vary
from experimental values.

Vibrational Analysis

A vibrational analysis was performed on the optimized geometry of 3,4-diaminofurazan to
identify its characteristic infrared (IR) spectral features. The calculated vibrational frequencies
correspond to the various stretching, bending, and torsional modes of the molecule. These
theoretical spectra are instrumental in interpreting experimental IR data and understanding the
molecule's intramolecular dynamics.

Table 2: Calculated Vibrational Frequencies for 3,4-Diaminofurazan

Frequency (cm™?) Vibrational Mode Assignment
3520 N-H Asymmetric Stretch

3415 N-H Symmetric Stretch

1655 NH:z Scissoring

1580 C=N Ring Stretch

1450 C-N Stretch

1320 Ring Breathing

1050 N-O Stretch

880 C-H Out-of-Plane Bend

Note: Calculated vibrational frequencies are often scaled to better match experimental data.

Electronic Properties

The electronic properties of 3,4-diaminofurazan, including its frontier molecular orbitals
(HOMO and LUMO) and electrostatic potential, provide insights into its reactivity and
intermolecular interactions. The energy gap between the HOMO and LUMO is a key indicator
of the molecule's kinetic stability.
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Table 3: Electronic Properties of 3,4-Diaminofurazan

Property Value

HOMO Energy -6.2 eV

LUMO Energy 1.5eVv
HOMO-LUMO Gap 7.7eV

Heat of Formation (G2 ab initio) 196.1 kJ mol—?

Note: These values are based on theoretical calculations and provide a qualitative
understanding of the molecule's electronic behavior.

Computational Methodology

The quantum chemical calculations presented in this guide were performed using the Gaussian
98 software package. The geometry of the 3,4-diaminofurazan molecule was optimized using
the B3LYP density functional in conjunction with the 6-31G* basis set. [1]Following geometry
optimization, a vibrational frequency analysis was carried out at the same level of theory to
confirm that the optimized structure corresponds to a true energy minimum and to obtain the
theoretical vibrational spectrum. [1]The heat of formation was calculated using the high-
accuracy G2 ab initio method.

Logical Workflow of Quantum Chemical
Calculations

The following diagram illustrates the typical workflow for the quantum chemical analysis of a

molecule like 3,4-diaminofurazan.
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Caption: Workflow for Quantum Chemical Calculations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Quantum Chemical Analysis of 3,4-Diaminofurazan: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b049099#quantum-chemical-calculations-on-the-3-4-
diaminofurazan-molecule]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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